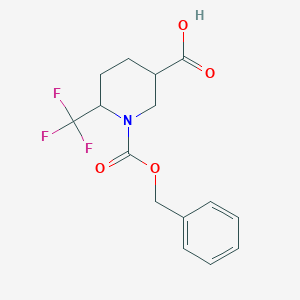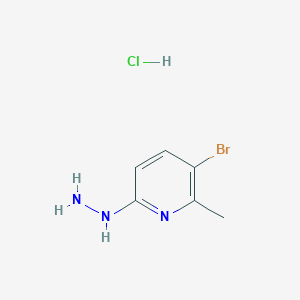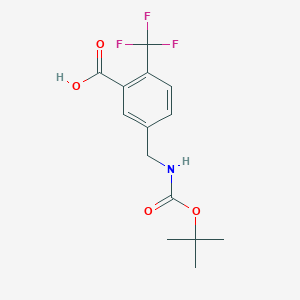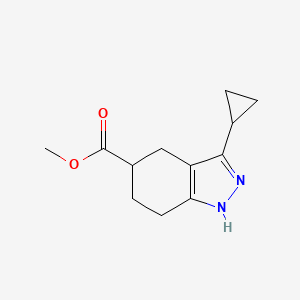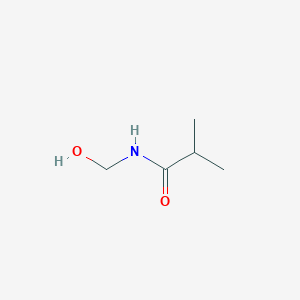![molecular formula C7H12N2O B7988264 (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B7988264.png)
(S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Methyl-4,7-diazaspiro[25]octan-6-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one can be achieved through several methods. One efficient approach involves the use of para-quinone methides, which allows for the formation of spiro[2.5]octa-4,7-dien-6-ones under mild conditions without the use of metals . Another method involves the annulation of cyclopentane or four-membered rings to form the spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize regioselective ring-opening reactions and other efficient synthetic strategies to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with some reactions proceeding under mild conditions while others require more stringent conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
(S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate in the preparation of complex molecules. In biology, it has been studied for its potential antioxidant properties and its ability to inhibit lipid peroxidation and protein carbonylation . In medicine, it is being investigated for its potential therapeutic effects, including its role in reducing oxidative stress and inflammation . Additionally, the compound has industrial applications in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The compound exerts its effects by inhibiting the production of reactive oxygen species and reducing oxidative damage to cellular components . This action is mediated through its ability to scavenge free radicals and modulate antioxidant defense systems .
Comparison with Similar Compounds
(S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one can be compared with other spirocyclic compounds, such as spiro[2.5]octa-4,7-dien-6-one and 5-Azaspiro[2.5]octan-6-one . While these compounds share a similar spirocyclic structure, this compound is unique due to its specific functional groups and stereochemistry.
Properties
IUPAC Name |
(5S)-5-methyl-4,7-diazaspiro[2.5]octan-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKVLLHAFDAOQ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC2(N1)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC2(N1)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
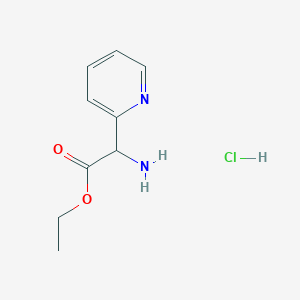
![(R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide](/img/structure/B7988185.png)
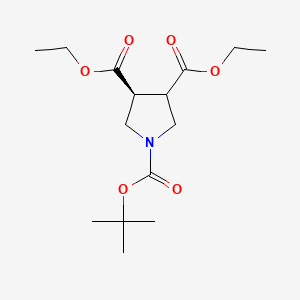
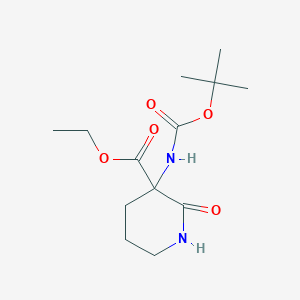
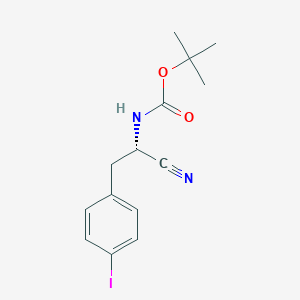
![(S)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B7988285.png)
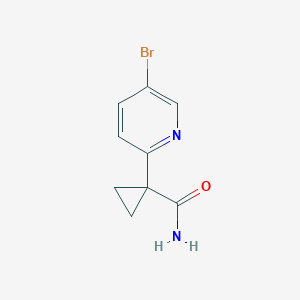
![2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7988308.png)
![1H-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-one](/img/structure/B7988213.png)
